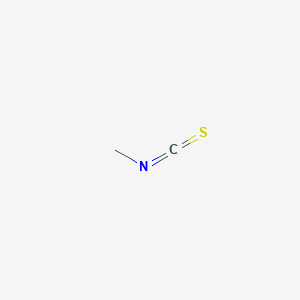
6-Methoxy-2-methylnicotinaldehyde
Overview
Description
6-Methoxy-2-methylnicotinaldehyde (6-MNA) is an organic compound that is a derivative of nicotinic acid. It is a colorless, crystalline solid that has a sweet, floral aroma. 6-MNA has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
6-Methoxy-2-methylnicotinaldehyde has been studied for its role in various synthesis and chemical reactions. For instance, it is an intermediate in the synthesis of Nabumetone, a well-known pharmaceutical, as demonstrated by Tong Guo-tong (2007) who explored the synthesis of 6-Methoxy-2-naphthaldehyde, a related compound, as part of this process (Tong Guo-tong, 2007). Furthermore, L. Wang (2007) discussed a novel preparation method for 6-Methoxy-2-naphthaldehyde, indicating its significance in chemical manufacturing (L. Wang, 2007).
Catalysis and Organic Synthesis
The compound also finds application in organic synthesis and as a catalyst. M. Zolfigol et al. (2013) reported the use of isonicotinic acid, a related compound, as a dual and biological organocatalyst in the synthesis of pyranopyrazoles (M. Zolfigol et al., 2013). This highlights the potential for similar compounds in catalytic applications.
Biomass and Biochemical Analysis
This compound is also relevant in the study of biomass and biochemical analysis. C. Vane and G. Abbott (1999) explored the use of methoxyphenols as proxies for terrestrial biomass, which includes compounds similar to this compound (C. Vane & G. Abbott, 1999). This application is significant in understanding chemical changes in lignin and other biological materials.
Pharmacological Studies
In pharmacological research, compounds like this compound have been identified in various studies. K. Matsubara et al. (1986) identified compounds structurally related to this compound in human urine, suggesting its potential relevance in biological systems (K. Matsubara et al., 1986).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have shown potential antibacterial activity, suggesting that it may interact with bacterial enzymes or proteins .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the conversion of ammonia (nh3) to hydroxylamine (nh2oh) and nh2oh to nitrite (no2-) in nitrosomonas europaea, a bacterium involved in nitrification . This suggests that 6-Methoxy-2-methylnicotinaldehyde may block both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .
Biochemical Pathways
The inhibition of the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways suggests that it could impact the nitrification process in bacteria .
Result of Action
The inhibition of key enzymatic pathways in nitrosomonas europaea suggests that it could potentially suppress nitrification, affecting nitrogen cycling in the environment .
Action Environment
It’s worth noting that the activity of similar compounds has been found to be reduced due to biodegradation by soil microbes .
properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSLKBORRBHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473684 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156094-77-8 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)


![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)






![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)
